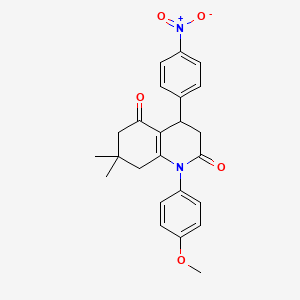![molecular formula C15H12ClNOS2 B11520513 2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11520513.png)
2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(3-chlorophenoxy)ethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the benzothiazole ring.
Substitution: Substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress, cell signaling pathways, and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole
- 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole
Uniqueness
2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the 3-chlorophenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12ClNOS2 |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H12ClNOS2/c16-11-4-3-5-12(10-11)18-8-9-19-15-17-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2 |
InChI Key |
LVTBKGOMEUJXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCOC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Biphenyl-4,4'-diylbis[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11520439.png)
![N,N-bis(2-methylpropyl)-5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11520441.png)

![Ethyl 2-[(4-bromobenzyl)sulfanyl]-4-(2-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B11520453.png)

![N-[5-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B11520467.png)
![1-[5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11520473.png)
![N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11520476.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11520481.png)
![6'-Amino-5-bromo-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11520486.png)
![3-{[(3-Carbamoyl-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B11520491.png)
![ethyl 4-(4-tert-butylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11520496.png)
![1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone](/img/structure/B11520507.png)
